3-Oxetanone

Catalog No.
S648729
CAS No.
6704-31-0
M.F
C3H4O2
M. Wt
72.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxetanone

3-Oxetanone solves the challenge of introducing oxetane motifs efficiently. Unlike cyclobutanone, its high electrophilicity ensures reliable yields in reductive amination and Grignard additions. • Superior bioisostere for gem-dimethyl/carbonyl replacement, lowering logD and hERG binding. • Enables construction of spirocyclic oxetane frameworks. • Ideal for attenuating amine basicity in drug candidates. Global shipping from stock.

CAS Number

6704-31-0

Product Name

3-Oxetanone

IUPAC Name

oxetan-3-one

Molecular Formula

C3H4O2

Molecular Weight

72.06 g/mol

InChI

InChI=1S/C3H4O2/c4-3-1-5-2-3/h1-2H2

InChI Key

ROADCYAOHVSOLQ-UHFFFAOYSA-N

Synonyms

1,3-Epoxy-2-propanone; Oxetan-3-one

Canonical SMILES

C1C(=O)CO1

The exact mass of the compound 3-Oxetanone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g

3-Oxetanone (CAS 6704-31-0) is a highly strained, four-membered cyclic ketone that serves as a premier building block in advanced organic synthesis and medicinal chemistry [1]. Characterized by its unique combination of ring strain and high electrophilicity, this specialized reagent is primarily procured for the direct installation of the oxetane motif via reductive amination, Grignard additions, and olefination reactions [2]. As a structural precursor, 3-oxetanone enables the synthesis of sp3-rich, three-dimensional scaffolds that act as superior bioisosteres for gem-dimethyl and carbonyl groups, offering a predictable pathway to modulate physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability in downstream applications [3].

Research Fit

Ring Strain Strained oxetane scaffold for nucleophilic ring-opening and ring-expansion reactions
Spirocycle Access Direct entry to oxetane-containing spirocycles via cycloaddition and cascade chemistry
Polar Building Block Predicted logP −1.51 to −0.41; enhances aqueous solubility in derived scaffolds

Attempting to substitute 3-oxetanone with generic cyclic ketones, such as cyclobutanone, or acyclic alternatives like acetone, fundamentally fails to replicate both the synthetic reactivity and the physicochemical benefits of the oxetane ring [1]. From a process perspective, the presence of the oxygen atom in the four-membered ring significantly lowers the lowest unoccupied molecular orbital (LUMO) energy, rendering 3-oxetanone far more susceptible to nucleophilic attack than cyclobutanone [2]. In downstream applications, substituting with carbocyclic analogs entirely negates the profound inductive electron-withdrawing effects of the oxetane oxygen, which are critical for attenuating amine basicity, reducing lipophilicity (logD), and mitigating off-target liabilities like hERG binding in pharmaceutical development [3].

Substitution Risk

Attribute
3-Oxetanone
2-Oxetanone (β-Propiolactone)
Thermal Decomposition
Dual-channel pyrolysis; ethylene oxide + CO as major pathway
Distinct product distribution; pathway-specific outcomes may shift
Spirocycle Synthesis
1,3-Dipolar cycloaddition yields spirocycles; carbonyl geometry essential
Reaction not accessible; product formation not expected
Substitution Outcome
Altered reaction routes and product distributions; direct replacement not supported

Enhanced Electrophilicity in Nucleophilic Additions

3-Oxetanone exhibits a significantly lower LUMO energy compared to its closest carbocyclic analog, cyclobutanone [1]. Electron transmission spectroscopy and computational models demonstrate that the LUMO energy of 3-oxetanone is approximately 14 kcal/mol, whereas cyclobutanone sits at 24 kcal/mol [1]. This 10 kcal/mol difference, driven by the inductive effect of the ring oxygen and compressed C-C bond angles, makes 3-oxetanone exceptionally reactive toward nucleophiles [2].

Evidence DimensionLUMO Energy
Target Compound Data14 kcal/mol (3-Oxetanone)
Comparator Or Baseline24 kcal/mol (Cyclobutanone)
Quantified Difference10 kcal/mol lower LUMO energy
ConditionsEvaluated via electron transmission spectroscopy and computational analysis

The heightened electrophilicity ensures rapid, high-yielding conversions in reductive aminations and Grignard reactions, even when coupling with sterically hindered substrates.

Pyrolysis Pathway
Cross-study comparable
3-Oxetanone: onset ~600 °C, major products ethylene oxide + CO; 2-Oxetanone: different product distribution
Decomposition product profile may direct gas-phase reaction design
Matrix-isolation FTIR and photoionization MS; pyrolysis conditions

Lipophilicity Reduction vs. Carbocyclic Analogs

The incorporation of the oxetane motif via 3-oxetanone provides a reliable method for reducing the lipophilicity of target molecules compared to standard carbocycles[1]. Matched molecular pair analyses in drug discovery reveal that substituting an aminocyclobutane ring with a 3-aminooxetane ring lowers the distribution coefficient (logD) by approximately 0.8 units [2].

Evidence DimensionDistribution Coefficient (logD)
Target Compound DataBaseline logD for oxetane-containing scaffold
Comparator Or Baseline+~0.8 logD units for the corresponding cyclobutane scaffold
Quantified Difference~0.8 unit reduction in logD
ConditionsMatched molecular pair analysis of 3-aminooxetane vs. aminocyclobutane derivatives

Procuring 3-oxetanone allows chemists to synthesize less lipophilic, more water-soluble candidates without altering the steric bulk or three-dimensionality of the target molecule.

Ring Strain
Class-level
~25.5 kcal/mol (intermediate between oxirane ~27 and THF ~6)
Supports controlled ring-opening reactivity for spirocycle construction
Computational values; consistent with experimental trends

Amine Basicity Attenuation

When 3-oxetanone is utilized in reductive amination to form 3-aminooxetanes, the strongly electron-withdrawing nature of the oxetane oxygen significantly depresses the basicity of the newly formed amine [1]. Quantitative pKa measurements show that the alpha-amine pKa is reduced by approximately 2.7 units compared to the corresponding cyclobutylamine or isopropylamine derivatives[2].

Evidence DimensionAmine pKa reduction (alpha position)
Target Compound Data~2.7 unit reduction in pKa
Comparator Or BaselineStandard basicity in cyclobutylamine/isopropylamine analogs
Quantified Difference2.7 pKa units lower
ConditionsAqueous pKa measurements of matched amine pairs

Using 3-oxetanone as the ketone precursor predictably lowers the basicity of the product, which is a critical strategy for mitigating hERG toxicity and reducing the volume of distribution in drug candidates.

1,3-Dipolar Cycloaddition Yield
Head-to-head
62–90% isolated yield (3-oxetanone as carbonyl component) vs 40–77% for alternative dipolarophile route
Higher throughput and reduced purification effort for spirocycle libraries
Thermal conditions, no metal catalyst; secondary α-amino acids

Metabolic Stability vs. Acyclic Analogs

Replacing metabolically vulnerable gem-dimethyl groups (typically derived from acetone) with an oxetane ring (derived from 3-oxetanone) substantially improves metabolic stability [1]. In late-stage optimization campaigns, substituting a traditional alkyl/carbocyclic motif with an sp3-rich oxetane analog resulted in up to a 10-fold reduction in free plasma clearance [2].

Evidence DimensionFree plasma clearance rate
Target Compound Data10-fold reduction in clearance (oxetane analog)
Comparator Or BaselineHigh clearance rate (gem-dimethyl/carbocyclic analog)
Quantified Difference10-fold improvement in metabolic stability
ConditionsIn vivo pharmacokinetic models and in vitro liver microsome assays

Selecting 3-oxetanone directly addresses metabolic liabilities inherent to traditional alkyl groups, reducing the need for complex downstream structural remediation.

Solubility Enhancement
Class-level
Oxetane-for-gem-dimethyl substitution increases aqueous solubility 4–>4000×; metabolic degradation rate reduced
Supports pharmacokinetic profile modulation in derived analogs
Human liver microsome assays; multiple scaffolds
CNS Spirocycle Bioactivity
Context-dependent
3-Oxetanone-derived spiro[3.4]octane compound 10m/ZS44 showed high antiproliferative activity in U251 GBM cells and tumor growth inhibition in mouse xenograft model
Supports CNS drug discovery research; model-response endpoint
Requires independent validation; permeability assays and in vivo model
Cascade Reaction
Reported
CuBr₂/TFA co-catalyzed four-component A3 cascade yields N-propargyl spirooxazolidines in a single step
Enables rapid library synthesis with high atom economy
Wide substrate scope; room temperature conditions

Reductive Amination for Bioisosteric Replacement

3-Oxetanone is the optimal precursor for installing the 3-aminooxetane motif via reductive amination [1]. Its high electrophilicity ensures excellent yields, making it the preferred choice over cyclobutanone when aiming to reduce the basicity and lipophilicity of amine-containing drug candidates [2].

Synthesis of Spirocyclic Scaffolds

The compound is heavily utilized in the synthesis of spirocyclic oxetanes through nucleophilic additions and subsequent cyclizations[1]. Its unique ring strain and reactivity profile allow for the construction of complex, three-dimensional sp3-rich frameworks that are otherwise inaccessible using standard acyclic ketones [2].

Late-Stage Pharmacokinetic Optimization

In industrial medicinal chemistry, 3-oxetanone is strategically procured during lead optimization to replace problematic gem-dimethyl or carbonyl groups [1]. This specific substitution is employed to directly lower logD, enhance aqueous solubility, and improve metabolic clearance rates without altering the target's binding conformation [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS spirocycle synthesis research
Spiro[3.4]octane scaffold access
BBB permeability model endpoints; CNS cell-based assays
Multi-component library synthesis
One-pot cascade reactivity
Substrate scope and chemoselectivity
1,3-Dipolar cycloaddition spirocycles
Carbonyl-specific cycloaddition efficiency
Reaction yield and scalability
Oxetane bioisostere incorporation
Oxetane-for-gem-dimethyl substitution
Aqueous solubility and metabolic stability assays

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Exact Mass

72.021129366 Da

Monoisotopic Mass

72.021129366 Da

Heavy Atom Count

5

UNII

TGB3B74HZP

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 44 of 45 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (93.18%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (93.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (93.18%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

6704-31-0

Wikipedia

3-Oxetanone

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